Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine
Overview
Description
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine is a phosphine ligand with the empirical formula C29H35OP and a molecular weight of 430.56 g/mol . This compound is known for its application in various catalytic processes, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine typically involves the reaction of 2-(2-methoxynaphthalen-1-yl)phenyl bromide with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine primarily undergoes substitution reactions due to the presence of the phosphine group. It can also participate in coordination chemistry, forming complexes with various metals .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dichloromethane. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products: The major products formed from reactions involving this compound are often metal-phosphine complexes, which are valuable intermediates in various catalytic processes .
Scientific Research Applications
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine is widely used in scientific research, particularly in the field of catalysis. It serves as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for the formation of carbon-carbon and carbon-heteroatom bonds . These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Mechanism of Action
The mechanism by which Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine exerts its effects involves the coordination of the phosphine ligand to a metal center, typically palladium. This coordination facilitates the activation of the metal center, enabling it to participate in catalytic cycles that promote the formation of desired products . The molecular targets and pathways involved are primarily related to the catalytic activity of the metal-ligand complex.
Comparison with Similar Compounds
Similar Compounds:
- Dicyclohexylphenylphosphine
- Triphenylphosphine
- 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
Uniqueness: Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties enhance its effectiveness as a ligand in catalytic processes, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
dicyclohexyl-[2-(2-methoxynaphthalen-1-yl)phenyl]phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35OP/c1-30-27-21-20-22-12-8-9-17-25(22)29(27)26-18-10-11-19-28(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-21,23-24H,2-7,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSMCDDTSORSFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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